molecular formula C29H39NO3 B1514449 7-Dehydroxy Buprenorphine(Buprenorphine Impurity F) CAS No. 97203-04-8

7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)

Cat. No.: B1514449
CAS No.: 97203-04-8
M. Wt: 449.6 g/mol
InChI Key: LONIMXCUBDTSNU-MHZLKSCOSA-N
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Description

Structural Framework

7-Dehydroxy Buprenorphine belongs to the morphinan class of alkaloids, characterized by a polycyclic framework comprising:

  • Benzene ring (A)
  • Partially unsaturated six-membered ring (B)
  • Cyclohexane ring (D)
  • Piperidine ring (E)
  • Dihydrofuran ring (C)
  • Ethano bridge connecting carbons 6 and 14

Critical substituents include:

  • Cyclopropylmethyl group at position 5
  • 3,3-Dimethylbut-1-en-2-yl substituent at position 16
  • Methoxy group at position 15
  • Hydroxyl group at position 11 (absent in buprenorphine)

Stereochemical Features

The molecule exhibits a rigid stereochemical configuration defined by:

  • (1S,2S,6R,14R,15R,16R) absolute stereochemistry
  • α-configuration for the hydroxyl group at C11
  • β-configuration for the methoxy group at C15

This stereochemical arrangement is critical for receptor binding and pharmacological activity.

Comparative Structural Analysis with Buprenorphine

Key Structural Differences

Feature Buprenorphine 7-Dehydroxy Buprenorphine
Molecular Formula C₂₉H₄₁NO₄ C₂₉H₃₉NO₃
Hydroxyl Group Present at C3 Absent (dehydroxylation)
Oxygen Atoms 4 3
Cyclopropylmethyl Group Position 17 Position 5
Ethano Bridge C6-C14 C6-C14

Functional Impact of Dehydroxylation

The absence of the C3 hydroxyl group alters:

  • Hydrogen Bonding Potential : Reduced capacity for intermolecular interactions
  • Metabolic Stability : Potential resistance to cytochrome P450-mediated oxidation
  • Receptor Binding : Possible modifications to μ-opioid receptor (MOR) affinity

Crystallographic Data and Conformational Studies

Available Crystallographic Information

Direct crystallographic data for 7-Dehydroxy Buprenorphine remain limited in published literature. However, structural analogs like buprenorphine and thienorphine provide insights into morphinan conformations:

  • Buprenorphine : Exhibits a "T-shaped" conformation with:
    • Benzene ring in a vertical plane
    • Piperidine ring in a horizontal plane
  • Thienorphine : Maintains a rigid pentacyclic structure with:
    • C6-C14 ethano bridge
    • Intramolecular O-H- - - O hydrogen bonding

Conformational Analysis

Computational modeling suggests:

  • Low-Energy Conformers : Dominated by chair-like piperidine ring configurations
  • Rotatable Bonds : Limited flexibility due to polycyclic constraints
  • Pharmacophore Features : Critical for MOR binding include:
    • Aromatic ring (π-π interactions)
    • Cyclopropylmethyl group (hydrophobic interactions)

While experimental X-ray data are unavailable, molecular modeling aligns with morphinan pharmacophore models.

Data Tables

Table 1: Structural Comparison of Buprenorphine and 7-Dehydroxy Buprenorphine

Parameter Buprenorphine Impurity F
Molecular Formula C₂₉H₄₁NO₄ C₂₉H₃₉NO₃
Hydroxyl Groups 2 (C3, C11) 1 (C11)
Methoxy Groups 1 (C15) 1 (C15)
Ethano Bridge C6-C14 C6-C14
Stereochemistry (6R,7R,14S) (1S,2S,6R,14R,15R,16R)

Table 2: Key Physicochemical Properties

Property Value
Melting Point Not reported
Solubility Low in water (estimated)
LogP ~5.16
pKa Not experimentally determined

Properties

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(3,3-dimethylbut-1-en-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO3/c1-17(26(2,3)4)20-15-27-10-11-29(20,32-5)25-28(27)12-13-30(16-18-6-7-18)22(27)14-19-8-9-21(31)24(33-25)23(19)28/h8-9,18,20,22,25,31H,1,6-7,10-16H2,2-5H3/t20-,22-,25-,27-,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONIMXCUBDTSNU-MHZLKSCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=C)[C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747462
Record name (5alpha,6beta,14beta,18R)-17-(Cyclopropylmethyl)-18-(3,3-dimethylbut-1-en-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97203-04-8
Record name (5alpha,6beta,14beta,18R)-17-(Cyclopropylmethyl)-18-(3,3-dimethylbut-1-en-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α,7α)-17-(CyclopropylMethyl)-7-(2,2-diMethyl-1-Methylenepropyl)-4,5-epoxy-18,19-dihydro-6-Methoxy-6,14-ethenoMorphinan-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyanamide Intermediate Formation and Deprotection

  • The synthesis involves converting key intermediates into cyanamide derivatives using halo-cyanides (e.g., cyanogen bromide) under controlled temperature conditions (20°C to 55°C).
  • Subsequent cleavage of the cyanamide and phenolic oxygen protecting groups is performed in the presence of alkali or alkaline earth metal sulfides (e.g., Na2S, K2S, MgS), which facilitates deprotection and can influence impurity formation.
  • Improper or incomplete cleavage at this stage can result in impurities like 7-Dehydroxy Buprenorphine.

Grignard Reaction and Alkylation

  • The Grignard addition introduces the tertiary butyl group to the ketone intermediate.
  • N-alkylation with cyclopropylmethyl halides follows, completing the substitution on the nitrogen.
  • Variations in reaction conditions, solvent choice (e.g., cyclopentyl methyl ether), and temperature can affect the yield and purity of intermediates, indirectly impacting impurity profiles.

Detailed Research Findings and Process Optimization

Step Conditions/Methods Notes on Impurity Formation and Control
N-Demethylation Ethyl chloroformate, KOH, diethylene glycol, 130-140°C Lower temperature demethylation with NaOH and ethylene glycol reduces side products.
O-Demethylation Thiophenol or sodium thiolates with MeONa or tBuONa Selective O-demethylation critical; incomplete reaction leads to 7-Dehydroxy Buprenorphine.
Cyanamide Formation Reaction with cyanogen bromide or halo-cyanides, 20-55°C, 30 min to 10 h Use of Br-cyanide preferred; temperature and time control minimize by-products.
Deprotection (Phenol & Cyanamide) Alkali/alkaline earth sulfides (Na2S, K2S, MgS) Efficient cleavage reduces impurities; sulfide choice affects reaction selectivity.
Grignard Addition Use of tertiary butyl metal halide in CPME solvent CPME solvent improves yield and purity, reducing impurity formation.
N-Alkylation Cyclopropyl methyl alcohol with mesyl chloride Proper alkylation prevents N-methyl impurities, indirectly controlling impurity F formation.

Industrial Process Highlights

  • The Bentley process and its modifications form the basis of many industrial syntheses, with improvements focusing on safer reagents, lower temperatures, and eco-friendly solvents to reduce impurities including 7-Dehydroxy Buprenorphine.
  • Johnson Matthey’s process involves selective N-demethylation of diastereomeric salts derived from oripavine, followed by Diels-Alder cycloaddition, hydrogenation, and Grignard addition, with phenol protection/deprotection steps carefully managed to minimize impurities.
  • Recent patents emphasize in-situ formation of intermediates and streamlined steps to reduce operational complexity and impurity levels.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The mechanism of action may involve:

    Binding to Enzymes or Receptors: The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathway Modulation: The compound may influence specific biochemical pathways, resulting in changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Analytical Comparison

Table 1: Structural and Chromatographic Comparison of Buprenorphine and 7-Dehydroxy Buprenorphine

Parameter Buprenorphine 7-Dehydroxy Buprenorphine (Impurity F)
Hydroxyl Group at C7 Present Absent
Molecular Formula C₂₉H₄₁NO₄ C₂₉H₄₀NO₃
Retention Time (HPLC) Reference peak ~1.2x relative retention time
Maximum Allowable Impurity N/A 0.25% (individual); 0.65% (total)

The absence of the hydroxyl group reduces polarity, leading to a longer retention time in reverse-phase HPLC systems . This structural modification may diminish opioid receptor binding, though direct pharmacological data on Impurity F are lacking.

Pharmacological Comparison with Therapeutic Opioids

Table 2: Pharmacological Profiles of Buprenorphine and Comparator Opioids

Compound Receptor Activity Efficacy in OUD Treatment Safety Profile
Buprenorphine Partial µ-agonist, κ-antagonist High retention rates Lower overdose risk vs. full agonists
Methadone Full µ-agonist Superior retention vs. buprenorphine Higher overdose risk
Naloxone µ-antagonist Used in combination to deter misuse No intrinsic therapeutic efficacy
030418 (Oripavine analog) Mixed NOP/µ-agonist Higher antinociceptive potency vs. buprenorphine Undefined long-term safety
  • Buprenorphine vs. Methadone: Methadone demonstrates higher treatment retention (80 mg/day vs. 8 mg/day buprenorphine) but carries greater overdose risks due to full µ-agonist activity .
  • Buprenorphine vs. 030418: The oripavine derivative 030418 shows 64% maximal possible effect (MPE) in antinociceptive assays vs. 33% for buprenorphine, enhanced by NOP receptor antagonism .

Mechanistic Comparison with NOP Receptor-Affecting Compounds

Co-administration with NOP antagonists (e.g., SB-612111) reduces buprenorphine’s efficacy in attenuating methamphetamine reinforcement, highlighting receptor-specific synergies absent in Impurity F due to structural differences .

Analytical and Regulatory Considerations

Table 3: USP Monograph Specifications for Buprenorphine Impurities

Parameter Requirement
Resolution (Impurity F) ≥3.0 vs. buprenorphine
Column Efficiency ≥6500 theoretical plates
RSD for Replicate Injections ≤2.0%

Biological Activity

7-Dehydroxy Buprenorphine, also known as Buprenorphine Impurity F, is a metabolite of buprenorphine, an opioid used primarily in the treatment of opioid use disorder (OUD) and for pain management. Understanding the biological activity of this compound is crucial for assessing its pharmacological implications and potential therapeutic applications.

7-Dehydroxy Buprenorphine is structurally related to buprenorphine, differing primarily by the dehydroxylation at the 7-position. This modification can influence its binding affinity to opioid receptors and its metabolic pathways.

Pharmacokinetics

Buprenorphine is predominantly metabolized in the liver through two main pathways:

  • N-dealkylation to Norbuprenorphine : This pathway is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2C8 and CYP2C9 .
  • Glucuronidation : This process involves the conversion of buprenorphine and norbuprenorphine into their respective glucuronides, which are then excreted via bile .

The elimination half-life of buprenorphine ranges from 20 to 73 hours, allowing for prolonged therapeutic effects .

Biological Activity

Research indicates that 7-Dehydroxy Buprenorphine exhibits significant biological activity, particularly in relation to opioid receptors:

Case Studies and Research Findings

  • Study on Glucuronides : A study examining the pharmacological activity of glucuronide metabolites found that both buprenorphine and norbuprenorphine glucuronides could have significant clinical effects. The study hypothesized that these metabolites might enhance or alter the therapeutic effects of buprenorphine .
  • Neonatal Outcomes : Research has shown that exposure to buprenorphine during pregnancy can lead to varying neonatal outcomes. While specific data on 7-Dehydroxy Buprenorphine is sparse, understanding its role in maternal-fetal pharmacokinetics could inform safety assessments .
  • Respiratory Depression Studies : Norbuprenorphine has been shown to cause dose-dependent respiratory depression, significantly more potent than buprenorphine itself. This raises concerns about the potential respiratory effects of metabolites like 7-Dehydroxy Buprenorphine when considering overdose scenarios or interactions with other central nervous system depressants .

Data Table: Summary of Biological Activities

CompoundActivityMechanismReference
7-Dehydroxy BuprenorphineOpioid receptor bindingPotential mu-opioid receptor agonism
NorbuprenorphineRespiratory depressionFull agonist action at mu-opioid receptors
Buprenorphine-3-glucuronideAnalgesic activityPartial agonist; slower dissociation from receptors

Scientific Research Applications

Pharmacological Significance

7-Dehydroxy Buprenorphine is primarily recognized for its role in the pharmacokinetics and pharmacodynamics of buprenorphine. It may influence the drug's efficacy and safety profile, particularly in opioid detoxification and maintenance therapies.

Opioid Detoxification

Buprenorphine, including its impurities like 7-Dehydroxy Buprenorphine, has been extensively studied for its effectiveness in managing opioid withdrawal symptoms. Research indicates that formulations containing buprenorphine can significantly reduce withdrawal severity and cravings among patients undergoing detoxification:

  • A study demonstrated that a 7-day transdermal buprenorphine patch effectively suppressed opioid withdrawal symptoms, showing significant reductions in both self-reported and observer-rated withdrawal signs within 24 hours of application .
  • Another trial highlighted that patients receiving a single application of buprenorphine experienced a marked decrease in the need for rescue medications to manage withdrawal discomfort .

Long-term Treatment of Opioid Use Disorder

The use of buprenorphine, including its impurity forms, has shown promise in long-term management strategies for OUD:

  • A multi-center study indicated that buprenorphine treatment led to significant reductions in drug consumption and improvements in social functioning among participants .
  • Extended-release formulations have been developed to enhance patient compliance and reduce the risk of illicit use. For instance, RBP-6000 is a sustained-release formulation that demonstrated potent blockade of the reinforcing effects of other opioids .

Case Study 1: Transdermal Buprenorphine Efficacy

In a clinical trial involving physically dependent opioid users, participants applied a transdermal buprenorphine patch for seven days. The findings revealed that:

  • Plasma levels peaked at 48 hours post-application.
  • Withdrawal symptoms were significantly alleviated during the treatment period, with no resurgence observed after patch removal .

Case Study 2: Buprenorphine in India

A pilot intervention study conducted in India assessed buprenorphine's effectiveness as a long-term treatment for opiate dependence:

  • Participants showed substantial improvements in quality of life and reductions in high-risk behaviors associated with drug use .
  • The study reinforced the feasibility of implementing buprenorphine-based therapies within diverse healthcare settings.

Q & A

Basic Research Questions

Q. How is 7-Dehydroxy Buprenorphine identified and quantified in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the standard method. The chromatographic system must achieve baseline separation between buprenorphine and its impurities. System suitability criteria include a resolution ≥2.0 between adjacent peaks and a relative standard deviation (RSD) ≤2.0% for replicate injections. Quantification uses a reference standard of Buprenorphine Hydrochloride, with impurity limits set at ≤0.25% for any individual impurity and ≤0.65% for total impurities .

Q. What are the regulatory limits for Buprenorphine Impurity F in pharmaceutical products?

  • Methodological Answer : Per the United States Pharmacopeia (USP), Buprenorphine Hydrochloride monographs specify that no individual impurity (including Impurity F) should exceed 0.25%, and the sum of all impurities must not exceed 0.65%. These thresholds ensure product safety and efficacy. Compliance requires validated analytical methods with robust specificity and sensitivity .

Q. What are the primary sources of 7-Dehydroxy Buprenorphine in buprenorphine synthesis?

  • Methodological Answer : Impurity F typically arises during incomplete hydroxylation steps in the synthesis of buprenorphine. Process-related factors, such as suboptimal reaction temperatures or catalyst inefficiency, contribute to its formation. Reaction intermediates should be monitored using in-process controls (IPC) like thin-layer chromatography (TLC) to minimize impurity generation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported impurity levels across studies?

  • Methodological Answer : Discrepancies may stem from variability in analytical methods (e.g., column chemistry, detector sensitivity) or differences in sample preparation (e.g., extraction solvents). To address this, employ a hybrid inductive-deductive approach:

  • Inductive : Compare raw chromatographic data (e.g., peak area ratios, retention times) across studies.
  • Deductive : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor .
  • Use consensus-building techniques, such as inter-laboratory validation, to harmonize results .

Q. What mechanistic insights explain the formation of 7-Dehydroxy Buprenorphine under accelerated stability conditions?

  • Methodological Answer : Stability studies under forced degradation (e.g., heat, light, humidity) reveal that Impurity F forms via oxidative dehydroxylation. Liquid chromatography-mass spectrometry (LC-MS) can track degradation pathways by identifying fragment ions (e.g., m/z ratios specific to Impurity F). Computational models (e.g., density functional theory) further predict reaction energetics and transition states .

Q. How does Buprenorphine Impurity F interact with opioid receptors in vitro?

  • Methodological Answer : Competitive binding assays using μ-opioid receptor (MOR)-expressing cell lines (e.g., CHO-K1) quantify Impurity F’s affinity (Ki values) relative to buprenorphine. Radioligand displacement (e.g., with [³H]-diprenorphine) and functional assays (e.g., cAMP inhibition) assess its agonist/antagonist activity. Dose-response curves should include controls for nonspecific binding and cytotoxicity .

Q. What novel analytical techniques improve detection sensitivity for trace levels of Impurity F in biological matrices?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) enhances sensitivity (limit of quantification ≤0.01 ng/mL). Optimize ionization parameters (e.g., electrospray ionization in positive mode) and use stable isotope-labeled internal standards (e.g., deuterated Impurity F) to correct for matrix effects .

Key Considerations for Research Design

  • Framework Application : Use PICO (Population, Intervention, Comparison, Outcome) to structure studies on impurity toxicity. For example:
    • Population : In vitro hepatocyte models.
    • Intervention : Exposure to Impurity F at 0.25% concentration.
    • Comparison : Buprenorphine alone.
    • Outcome : Cytotoxicity (e.g., via MTT assay) .
  • Ethical Compliance : Adhere to guidelines for handling biohazardous chemicals, including waste disposal protocols and institutional review board (IRB) approvals for in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)
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7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)

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